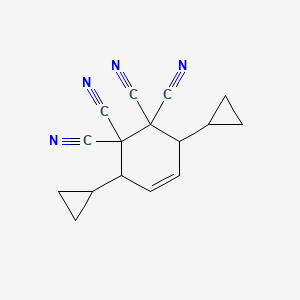
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is an organic compound with a complex structure characterized by the presence of cyclopropyl and cyclohexene rings, along with multiple nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves the cycloaddition reactions of dienes and nitriles. One common method is the Diels-Alder reaction, where a diene reacts with a nitrile-containing dienophile under controlled conditions to form the cyclohexene ring structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis-chloromethyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
Uniqueness
3,6-Dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to its specific arrangement of cyclopropyl and cyclohexene rings, which imparts distinct chemical properties and reactivity compared to other tetracarbonitrile compounds .
Properties
CAS No. |
88112-13-4 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
3,6-dicyclopropylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C16H14N4/c17-7-15(8-18)13(11-1-2-11)5-6-14(12-3-4-12)16(15,9-19)10-20/h5-6,11-14H,1-4H2 |
InChI Key |
MNJKOPIIFXLUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C=CC(C(C2(C#N)C#N)(C#N)C#N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















